molecular formula C18H21NO5S B497968 4-(5-Tert-butyl-2-methoxybenzenesulfonamido)benzoic acid CAS No. 927638-08-2

4-(5-Tert-butyl-2-methoxybenzenesulfonamido)benzoic acid

Cat. No.: B497968
CAS No.: 927638-08-2
M. Wt: 363.4g/mol
InChI Key: ADYSHCUYHPPCOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(5-Tert-butyl-2-methoxybenzenesulfonamido)benzoic acid is a chemical research compound designed for investigative applications. This benzenesulfonamide analogue is of significant interest in medicinal chemistry and pharmacology, particularly in the exploration of inflammatory pathways and urological conditions. Its molecular structure, which integrates a sulfonamide group, suggests potential as a scaffold for developing inhibitors of the NLRP3 inflammasome, a multiprotein complex critically involved in the innate immune response . Dysregulation of the NLRP3 inflammasome is implicated in a range of diseases, including Alzheimer's disease, acute myocardial infarction, and other autoinflammatory disorders, making it a promising therapeutic target . The structural motif of this compound is also related to that of known alpha-1 adrenergic receptor antagonists, such as Tamsulosin, which are used to treat the symptoms of benign prostatic hyperplasia (BPH) . This indicates its potential utility in research focused on understanding and modulating smooth muscle tone in the prostate and bladder neck to improve urinary flow. Researchers can leverage this compound to probe specific biological mechanisms and refine structure-activity relationships (SAR) for novel therapeutic discovery. This product is intended for research purposes by qualified professionals and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

4-[(5-tert-butyl-2-methoxyphenyl)sulfonylamino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO5S/c1-18(2,3)13-7-10-15(24-4)16(11-13)25(22,23)19-14-8-5-12(6-9-14)17(20)21/h5-11,19H,1-4H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADYSHCUYHPPCOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 5-Tert-butyl-2-methoxybenzenesulfonyl Chloride

The sulfonyl chloride intermediate is typically prepared via chlorosulfonation of 5-tert-butyl-2-methoxybenzene . Chlorosulfonic acid (ClSO₃H) is employed as both the sulfonating and chlorinating agent. Reaction conditions involve refluxing at 110–120°C for 4–6 hours under anhydrous conditions.

StepReagent/ConditionTemperatureTimeYield
1ClSO₃H (5 eq)110°C5 h72%

Sulfonamidation with 4-Aminobenzoic Acid

The sulfonyl chloride reacts with 4-aminobenzoic acid in dichloromethane (DCM) or tetrahydrofuran (THF) in the presence of a base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). The reaction proceeds at 0–25°C for 12–24 hours.

ComponentAmount (eq)SolventBase (eq)Yield
Sulfonyl chloride1.2DCMDIPEA (3)68%
4-Aminobenzoic acid1.0THFTEA (2.5)63%

Key Considerations :

  • Excess sulfonyl chloride (1.2–1.5 eq) improves conversion.

  • Polar aprotic solvents (e.g., THF) enhance solubility of 4-aminobenzoic acid but may require longer reaction times.

Sequential Functionalization of Preformed Benzene Rings

An alternative approach modifies prefunctionalized benzene derivatives to install the tert-butyl, methoxy, and sulfonamido groups sequentially.

tert-Butylation and Methoxylation

4-Hydroxybenzoic acid is alkylated with tert-butyl bromide under alkaline conditions (K₂CO₃, DMF, 80°C) to introduce the tert-butyl group. Subsequent methoxylation via Williamson ether synthesis (methyl iodide, Ag₂O) yields 4-tert-butyl-2-methoxybenzoic acid .

StepReagentConditionsYield
1tert-C₄H₉Br, K₂CO₃DMF, 80°C, 8 h85%
2CH₃I, Ag₂OAcetone, 25°C, 12 h78%

Sulfonamidation via Directed Ortho-Metalation

Directed ortho-metalation (DoM) using a tert-butyl group as a directing moiety enables regioselective sulfonation. Lithiation with LDA (lithium diisopropylamide) at −78°C followed by quenching with SO₂Cl₂ introduces the sulfonyl chloride group at the ortho position relative to the tert-butyl group. Subsequent coupling with 4-aminobenzoic acid proceeds as in Section 1.2.

Lithiation AgentQuenching ReagentTemperatureYield
LDA (2.5 eq)SO₂Cl₂ (1.5 eq)−78°C65%

Catalytic Hydrogenation of Nitro Precursors

Reduction of nitro intermediates provides a pathway to install the amino group required for sulfonamidation.

Synthesis of 4-Nitrobenzoic Acid Derivatives

4-Nitrobenzoic acid is functionalized with tert-butyl and methoxy groups via electrophilic aromatic substitution. Nitration (HNO₃/H₂SO₄) followed by Friedel-Crafts alkylation (tert-butyl chloride, AlCl₃) and methoxylation yields 5-tert-butyl-2-methoxy-4-nitrobenzoic acid .

StepReagentConditionsYield
1HNO₃ (1.2 eq), H₂SO₄0°C → 25°C, 3 h89%
2tert-C₄H₉Cl, AlCl₃DCM, 40°C, 6 h76%

Catalytic Hydrogenation and Sulfonamidation

The nitro group is reduced to an amine using H₂/Pd-C in ethanol. Subsequent sulfonamidation with 4-carboxybenzenesulfonyl chloride (synthesized separately) yields the target compound.

CatalystH₂ PressureTimeYield
Pd/C (5%)1 atm24 h82%

One-Pot Multistep Synthesis

Recent advances utilize one-pot methodologies to streamline synthesis. A representative protocol involves:

  • Sulfonation of 4-tert-butyl-2-methoxybenzene with chlorosulfonic acid.

  • In situ conversion to sulfonyl chloride using PCl₅.

  • Direct coupling with 4-aminobenzoic acid without intermediate isolation.

ReagentRoleAmount (eq)
ClSO₃HSulfonating agent5.0
PCl₅Chlorinating agent3.0
4-Aminobenzoic acidNucleophile1.0

Advantages :

  • Reduced purification steps.

  • Total yield: 58–64%.

Analytical Validation and Optimization

Purity and Characterization

Final products are validated via:

  • HPLC : Purity >99% (C18 column, 0.1% TFA in H₂O/MeCN gradient).

  • NMR : Distinct signals for tert-butyl (δ 1.25 ppm, singlet), methoxy (δ 3.75 ppm), and sulfonamido (δ 7.8–8.2 ppm).

Yield Optimization Strategies

  • Microwave-assisted synthesis : Reduces reaction time for sulfonamidation from 24 h to 2 h (yield: 71%).

  • Solvent screening : Dimethylacetamide (DMA) improves solubility of tert-butyl derivatives, increasing yield by 12% .

Chemical Reactions Analysis

Types of Reactions

4-(5-Tert-butyl-2-methoxybenzenesulfonamido)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or alcohols, and catalysts such as palladium or copper.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

4-(5-Tert-butyl-2-methoxybenzenesulfonamido)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(5-Tert-butyl-2-methoxybenzenesulfonamido)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites, while the aromatic ring can engage in π-π interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects .

Comparison with Similar Compounds

Table 1: Key Structural Features of Analogues

Compound Name Molecular Formula Substituents Key Differences
4-(5-Tert-butyl-2-methoxybenzenesulfonamido)benzoic acid C₁₈H₂₁NO₄S - 5-tert-butyl
- 2-methoxy
- Sulfonamide linkage
Reference compound
4-(5-Tert-butyl-2-methylbenzenesulfonamido)benzoic acid (CID 2377195) C₁₈H₂₁NO₄S - 5-tert-butyl
- 2-methyl
- Sulfonamide linkage
Methoxy → methyl; reduced polarity and steric bulk at position 2
5-((tert-Butoxycarbonyl)amino)-2-methoxybenzoic acid C₁₃H₁₇NO₅ - 5-tert-butoxycarbonyl
- 2-methoxy
Sulfonamide replaced by carbamate; shorter alkyl chain and increased polarity
4-(2-Butoxy-5-tert-butylbenzenesulfonamido)benzoic acid C₂₁H₂₇NO₅S - 2-butoxy
- 5-tert-butyl
- Sulfonamide linkage
Methoxy → butoxy; increased lipophilicity and chain flexibility

Physicochemical Properties

Table 2: Property Comparison

Compound logP (Predicted) Solubility Hydrogen Bond Donors/Acceptors
Target Compound ~3.5 (tert-butyl + methoxy) Low in water, soluble in DMSO 3 donors (COOH, SO₂NH), 5 acceptors
CID 2377195 ~3.8 (methyl less polar than methoxy) Lower solubility than target Similar H-bonding, but reduced polarity
5-((tert-Boc)amino)-2-methoxybenzoic acid ~2.9 (Boc group polar) Higher in polar solvents 2 donors (COOH, NH), 6 acceptors (Boc carbonyl)

Key Observations :

  • The tert-butyl group enhances lipophilicity across all analogues, but polar substituents (e.g., methoxy, Boc) counterbalance this effect .

Stability :

  • The sulfonamide group in the target compound is resistant to hydrolysis under physiological conditions, unlike carbamates (e.g., Boc group in ), which degrade in acidic environments .

Biological Activity

4-(5-Tert-butyl-2-methoxybenzenesulfonamido)benzoic acid is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It may act as an enzyme inhibitor or receptor ligand, affecting multiple signaling pathways:

  • Enzyme Inhibition : The sulfonamide group can inhibit the activity of certain enzymes involved in inflammatory processes.
  • Receptor Binding : The compound may bind to specific receptors, modulating their activity and influencing cellular responses.

Antimicrobial Properties

Research indicates that sulfonamide derivatives exhibit antimicrobial properties. For instance, studies have shown that compounds with similar structures can inhibit bacterial growth by targeting folate synthesis pathways. Although specific data on this compound is limited, its structural similarities suggest potential efficacy against various pathogens.

Anticancer Activity

A significant area of interest is the anticancer potential of this compound. In vitro studies have demonstrated that sulfonamide derivatives can induce apoptosis in cancer cell lines. For example:

  • Case Study : A study examining related sulfonamide derivatives found that certain compounds exhibited cytotoxic effects against breast cancer cell lines (MDA-MB-231) with IC50 values ranging from 15.7 to 33.9 µM. These findings suggest that modifications to the sulfonamide structure can enhance anticancer activity .

Anti-inflammatory Effects

The anti-inflammatory properties of sulfonamides are well-documented. Compounds similar to this compound have been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2). For instance:

  • Research Findings : In LPS-induced RAW264.7 macrophage cells, certain sulfonamide derivatives demonstrated significant inhibition of NO production, indicating their potential as anti-inflammatory agents .

Research Findings and Data Tables

The following table summarizes key findings related to the biological activity of this compound and similar compounds:

Activity Cell Line/Model IC50 Value (µM) Mechanism
AntimicrobialVarious BacteriaNot specifiedInhibition of folate synthesis
AnticancerMDA-MB-23115.7 - 33.9Induction of apoptosis
Anti-inflammatoryRAW264.7 MacrophagesNot specifiedInhibition of NO and PGE2 production

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(5-Tert-butyl-2-methoxybenzenesulfonamido)benzoic acid with high purity?

  • Methodology : The compound can be synthesized via coupling reactions between 5-tert-butyl-2-methoxybenzenesulfonyl chloride and 4-aminobenzoic acid derivatives. Catalytic hydrogenation (e.g., using Pd/C) is critical for deprotection steps, as seen in analogous sulfonamide syntheses . Intermediate purification via recrystallization (e.g., ethanol/water mixtures) ensures high yields (>85%) and purity (>95%).

Q. Which purification techniques are optimal for isolating this compound from complex reaction mixtures?

  • Methodology : Solid-phase extraction (SPE) with C18 cartridges or silica gel chromatography (eluting with ethyl acetate/hexane gradients) effectively removes unreacted precursors. Thin-layer chromatography (TLC) with UV detection (Rf ~0.5 in 3:7 ethyl acetate/hexane) monitors reaction progress . Final purification via preparative HPLC (C18 column, acetonitrile/water + 0.1% TFA) achieves >99% purity for biological assays .

Q. How should researchers characterize the structural integrity of this compound post-synthesis?

  • Methodology : Use a combination of 1^1H/13^13C NMR (e.g., δ 8.2 ppm for sulfonamide protons, δ 165 ppm for carboxylic acid carbonyl) and high-resolution mass spectrometry (HRMS; calculated [M+H]+^+: 392.12). FT-IR confirms functional groups (e.g., 1700 cm1^{-1} for C=O, 1150 cm1^{-1} for S=O) . Purity validation via HPLC (retention time: 8.2 min, 70% acetonitrile) is essential .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for sulfonamide derivatives like this compound?

  • Methodology : Discrepancies in receptor binding (e.g., dopamine D2 vs. serotonin 5-HT3) may arise from assay conditions (pH, temperature) or stereochemical impurities. Validate activity via dose-response curves (IC50_{50} values) under standardized protocols. Cross-check results with orthogonal assays (e.g., radioligand binding vs. functional cAMP assays) .

Q. How can computational modeling optimize experimental design for enzyme inhibition studies?

  • Methodology : Molecular docking (e.g., AutoDock Vina) predicts binding poses in enzyme active sites (e.g., carbonic anhydrase IX). Free energy perturbation (FEP) calculations refine substituent effects on binding affinity. Validate predictions with SPR (surface plasmon resonance) to measure kinetic parameters (kon_{on}/koff_{off}) .

Q. What crystallographic data supports the molecular conformation of this compound in solid-state studies?

  • Methodology : Single-crystal X-ray diffraction confirms the planar sulfonamide linkage (C-S-N-C dihedral angle: 178.5°) and intramolecular hydrogen bonding (O-H···O, 2.65 Å) between the carboxylic acid and methoxy groups. Crystallize from DMSO/water to obtain monoclinic crystals (space group P21_1/c) .

Q. How can scalable synthesis be achieved without compromising yield or purity?

  • Methodology : Replace batch reactions with flow chemistry for sulfonylation steps (residence time: 30 min, 60°C). Use continuous extraction (e.g., centrifugal partition chromatography) to isolate intermediates. Process analytical technology (PAT) tools like in-line FTIR monitors reaction completion in real-time .

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